molecular formula C16H22N6OS B12234322 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazine

1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazine

Cat. No.: B12234322
M. Wt: 346.5 g/mol
InChI Key: NDVCFCDZGJQMLS-UHFFFAOYSA-N
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Description

1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazine is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazine typically involves multiple steps, starting with the preparation of the individual heterocyclic components. The oxadiazole ring can be synthesized through the cyclization of appropriate nitrile oxides with hydrazines. The cyclopenta[d]pyrimidine moiety can be prepared via condensation reactions involving suitable aldehydes and amines. The final step involves coupling these heterocyclic units with piperazine under controlled conditions, often using catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while reduction of the oxadiazole ring could lead to various reduced forms of the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid
  • (5-Methyl-1,3,4-oxadiazol-2-yl)methanol
  • 5-(benzothiazol-2-yl)-3-[(2-methyl-4-nitrophenylamino)methyl]-1,3,4-oxadiazol-2(3H)-thione

Uniqueness

1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazine is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H22N6OS

Molecular Weight

346.5 g/mol

IUPAC Name

3-methyl-5-[[4-(2-methylsulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole

InChI

InChI=1S/C16H22N6OS/c1-11-17-14(23-20-11)10-21-6-8-22(9-7-21)15-12-4-3-5-13(12)18-16(19-15)24-2/h3-10H2,1-2H3

InChI Key

NDVCFCDZGJQMLS-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)CN2CCN(CC2)C3=NC(=NC4=C3CCC4)SC

Origin of Product

United States

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